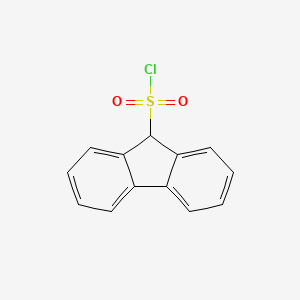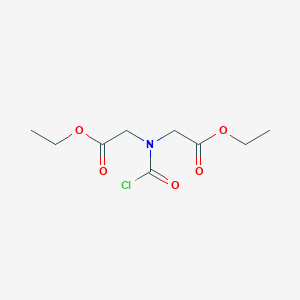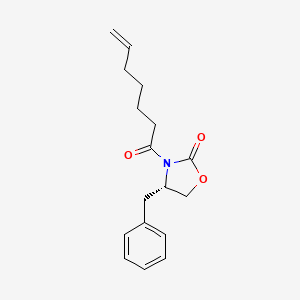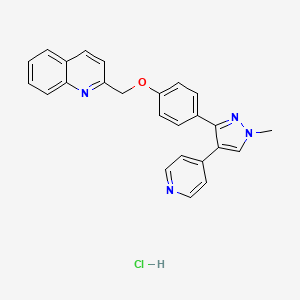
Mardepodect hydrochloride
Overview
Description
PF-2545920 (hydrochloride) is a potent and selective inhibitor of cyclic nucleotide phosphodiesterase 10A (PDE10A). This compound has been studied for its potential therapeutic applications in treating neurological disorders such as schizophrenia and Huntington’s disease .
Preparation Methods
The synthesis of PF-2545920 (hydrochloride) involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Synthetic Route:
- Formation of the quinoline core.
- Introduction of the pyrazole and pyridine moieties.
- Formation of the hydrochloride salt.
Reaction Conditions:
- The reactions typically require controlled temperatures and specific solvents to ensure high yield and purity.
- Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
PF-2545920 (hydrochloride) undergoes various chemical reactions, including:
Oxidation:
- Common reagents: Hydrogen peroxide, potassium permanganate.
- Conditions: Mild to moderate temperatures.
- Major products: Oxidized derivatives of the compound.
Reduction:
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Conditions: Low temperatures, inert atmosphere.
- Major products: Reduced derivatives of the compound.
Substitution:
- Common reagents: Halogenating agents, nucleophiles.
- Conditions: Room temperature to moderate heat.
- Major products: Substituted derivatives of the compound .
Scientific Research Applications
Chemistry:
- Used as a tool compound to study the inhibition of PDE10A and its effects on cyclic nucleotide signaling pathways.
Biology:
- Investigated for its role in modulating neuronal signaling and synaptic plasticity.
Medicine:
- Explored as a potential therapeutic agent for treating neurological disorders such as schizophrenia and Huntington’s disease.
Industry:
Mechanism of Action
PF-2545920 (hydrochloride) exerts its effects by selectively inhibiting PDE10A, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, PF-2545920 increases the levels of cAMP and cGMP, leading to enhanced signaling in neurons. This modulation of cyclic nucleotide signaling is thought to contribute to its therapeutic effects in neurological disorders .
Comparison with Similar Compounds
PF-2545920 (hydrochloride) is unique due to its high selectivity and potency for PDE10A. Similar compounds include:
Papaverine: An older PDE10A inhibitor with less selectivity.
MP-10: Another selective PDE10A inhibitor with similar properties.
PF-02545920: A compound with comparable selectivity and potency for PDE10A.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic profiles.
Properties
IUPAC Name |
2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O.ClH/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21;/h2-16H,17H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHTXAXWOXYUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2070014-78-5 | |
| Record name | Mardepodect hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2070014785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MARDEPODECT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTZ83KS2UW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


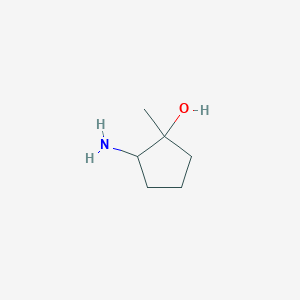
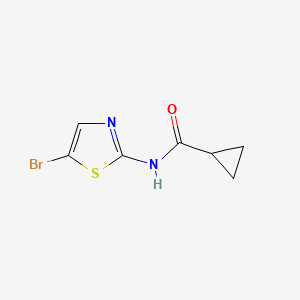
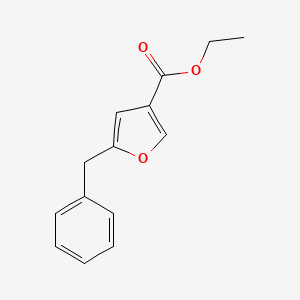
![Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3049376.png)
![7-bromo-2,4-dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B3049377.png)
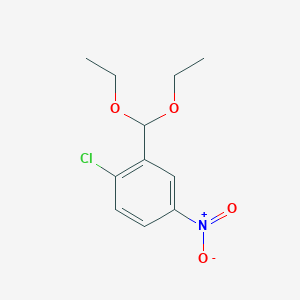
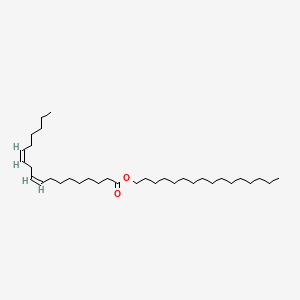
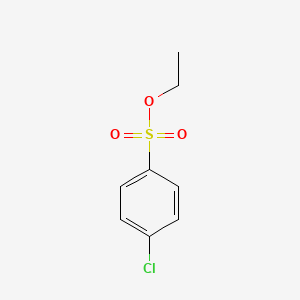
![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate](/img/structure/B3049383.png)
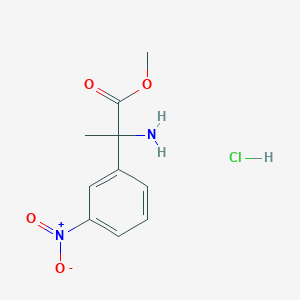
![6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3049387.png)
